REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9]CC(C)=C)[C:3]=1[CH3:14].C(N(CC)[C:18]1[CH:23]=CC=C[CH:19]=1)C.Cl.[C:27](OCC)(=O)C>>[CH3:27][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([CH3:1])=[C:3]([CH2:14][C:18]([CH3:23])=[CH2:19])[C:4]=1[OH:9]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)OCC(=C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred under argon atmosphere at 220 to 230° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N hydrochloric acid and saturated saline
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 40:1 to 9:1)
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C=C1C)C)CC(=C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |